5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid
Description
5-Amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid (CAS: 443107-13-9) is a pyrazole derivative with the molecular formula C₁₂H₁₃N₃O₂ and a molecular weight of 231.26 g/mol . Its structure features a 2-phenylethyl substituent at the pyrazole ring’s N1 position and a carboxylic acid group at the C4 position (Figure 1). Pyrazole-based compounds are widely studied for their applications in medicinal chemistry, coordination chemistry, and materials science due to their versatile reactivity and biological activity.
Properties
IUPAC Name |
5-amino-1-(2-phenylethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-11-10(12(16)17)8-14-15(11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,13H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIOXPURLQOTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(C=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621519 | |
| Record name | 5-Amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443107-13-9 | |
| Record name | 5-Amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-hydrazino-1-phenylethanol with Ethyl (Ethoxymethylene) Cyanoacetate
Procedure:
Treatment of 2-hydrazino-1-phenylethanol with ethyl (ethoxymethylene) cyanoacetate in dry toluene at 80°C for 8 hours yields ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate as an intermediate. Subsequent hydrolysis of the ester group under basic or acidic conditions affords the corresponding carboxylic acid, i.e., this compound.-
- Solvent: Dry toluene
- Temperature: 80°C
- Time: 8 hours
- Intermediate: Ethyl ester derivative
- Hydrolysis: Acidic or basic to convert ester to acid
Condensation of Phenylhydrazine with Ethyl 2-cyano-3-ethoxyacrylate or Ethoxymethylene Malononitrile
Procedure:
Phenylhydrazine reacts with ethyl 2-cyano-3-ethoxyacrylate or ethoxymethylene malononitrile in ethanol under reflux conditions to form ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate derivatives. These esters can be hydrolyzed to the corresponding carboxylic acids.-
- Solvent: Ethanol
- Temperature: Reflux
- Yield: 58–70% for ester intermediates
- Hydrolysis: Basic or acidic hydrolysis to obtain carboxylic acid
One-Pot Synthesis via Diazotization and Cyclization
Procedure:
A one-pot synthesis approach involves diazotization of 5-amino-1H-pyrazole-4-carbonitriles followed by ring closure to form pyrazolo[3,4-d]triazin-4-ones, which can be adapted for preparing 5-amino-pyrazole carboxylic acids by modifying substituents and reaction conditions.-
- Diazotization intermediates: diazoic acid or diazocarboxamide
- Reaction medium: aqueous or alcoholic solutions
- Temperature: Moderate (50–80°C)
- Yields: Moderate to very good
Alkylation and Subsequent Functional Group Transformations
Procedure:
Starting from 3,5-dibromo-4-nitropyrazole, alkylation at the 1-position with benzyl or hydroxyalkyl halides in dimethylformamide (DMF) or caustic solution is followed by amination and reduction steps to yield 5-amino-1-(2-phenylethyl)-1H-pyrazole derivatives. Subsequent hydrolysis or oxidation steps afford the carboxylic acid.-
- Alkylation: DMF, 60–80°C
- Amination: Aqueous or alcoholic amine solutions
- Reduction: Catalytic hydrogenation (Pd/C) under mild pressure
- Acidification: Sulfuric acid addition to precipitate product
Comparative Data Table of Preparation Methods
Detailed Research Findings and Analysis
Reaction Optimization:
Use of acetic acid as a catalyst in cyclocondensation improves yield and purity by facilitating ring closure. Absolute ethanol as solvent enhances solubility and reaction homogeneity during reflux.Spectroscopic Characterization:
- IR spectroscopy confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and amino groups (NH₂ bend ~1600 cm⁻¹).
- ¹H-NMR shows characteristic aromatic protons (δ 7.2–7.8 ppm) and aliphatic protons of the 2-phenylethyl group.
- Mass spectrometry confirms molecular ion peak consistent with molecular weight (~231 g/mol).
Purification and Stability: Purification by recrystallization or chromatography ensures high purity. Storage under inert atmosphere at 2–8°C in amber containers prevents degradation.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents at the N1 position or functional groups, highlighting structural, physicochemical, and biological distinctions.
Substituent Effects on Physicochemical Properties
The substituent at N1 significantly influences solubility, lipophilicity, and electronic properties:
Table 1: Key Properties of Selected Pyrazole-4-carboxylic Acid Derivatives
Key Observations :
- Hydrophobicity : The 2-phenylethyl group (logP ~2.5 estimated) provides moderate lipophilicity, balancing cell permeability and solubility. In contrast, dichlorophenyl derivatives (e.g., C₁₀H₇Cl₂N₃O₂) exhibit higher logP values (~3.5), favoring membrane penetration but risking poor aqueous solubility .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) increase the carboxylic acid’s acidity (pKa ~2-3), while electron-donating groups (e.g., OCH₃) raise the pKa (~4-5), affecting ionization and binding in biological systems .
- Bioavailability : Ester derivatives (e.g., methyl ester in C₉H₉N₅O₂) may require metabolic activation, whereas the free carboxylic acid form (target compound) is readily ionizable, enhancing solubility in physiological conditions .
Comparison of Activity :
- The 2-phenylethyl group in the target compound may enhance interactions with hydrophobic enzyme pockets compared to smaller substituents (e.g., hydroxyethyl).
- Dichlorophenyl analogs (C₁₀H₇Cl₂N₃O₂) could exhibit stronger antibacterial activity due to increased lipophilicity and halogen-mediated interactions .
Biological Activity
5-Amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 443107-13-9) is a heterocyclic compound with significant biological activity. Its structure features a pyrazole ring substituted with an amino group, a phenylethyl group, and a carboxylic acid group, which contribute to its diverse pharmacological properties. This article reviews the biological activities of this compound, including its potential applications in medicinal chemistry and enzyme inhibition.
The molecular formula of this compound is . It is classified as an irritant and has been synthesized using various methods, including cyclization reactions involving phenylhydrazine and ethyl acetoacetate.
Biological Activities
The compound has been investigated for several biological activities, which are summarized in the following table:
Study on FGFR Inhibition
A recent study focused on the design and synthesis of derivatives of this compound as pan-FGFR inhibitors. The representative compound exhibited IC50 values in the low nanomolar range against multiple FGFRs, indicating strong inhibitory potential. Notably, it also suppressed the proliferation of gastric cancer cells effectively .
Antioxidant Evaluation
The antioxidant activity of this compound was assessed through various assays, including the DPPH radical scavenging method. Preliminary results indicated that modifications to the pyrazole structure could enhance its antioxidant capacity, making it a candidate for further studies in oxidative stress-related conditions .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- FGFR Inhibition: The compound binds covalently to FGFRs, which play critical roles in cell proliferation and survival pathways. This interaction is crucial for developing targeted therapies against cancers associated with aberrant FGFR signaling .
- Potential Anti-inflammatory Pathways: While specific pathways remain under investigation, compounds featuring similar structures have been linked to modulation of inflammatory mediators, suggesting that this compound may exhibit similar mechanisms .
Q & A
Q. What synthetic methodologies are most effective for preparing 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid, and how can yield and purity be optimized?
The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole-4-carboxylic acid derivatives are synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine as starting materials, followed by hydrolysis under basic conditions . Optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) and employing purification techniques like recrystallization or column chromatography can enhance yield and purity. A comparative table of synthesis conditions is provided below:
| Starting Materials | Reaction Conditions | Yield (%) | Purity Method | Reference |
|---|---|---|---|---|
| Ethyl acetoacetate, DMF-DMA | Reflux in ethanol, 12 h | 68 | NMR, HPLC | |
| Cyanoacrylate derivatives | Microwave-assisted, 100°C | 75 | LC-MS |
Q. Which spectroscopic techniques are critical for structural confirmation of pyrazole-4-carboxylic acid derivatives?
Key techniques include:
- FT-IR : Confirms carboxylic acid (-COOH) and amino (-NH2) functional groups via O-H (2500-3300 cm⁻¹) and N-H (3300-3500 cm⁻¹) stretches .
- NMR : ¹H and ¹³C NMR identify aromatic proton environments and carbon backbone. For example, pyrazole ring protons appear at δ 6.5-8.5 ppm .
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., monoclinic crystal systems with P2/c space groups) .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies between theoretical predictions and experimental data for pyrazole-4-carboxylic acid derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model molecular geometry, vibrational frequencies, and electronic properties. Comparing computed IR/NMR spectra with experimental data identifies structural anomalies. For instance, deviations in carbonyl stretching frequencies may indicate intermolecular hydrogen bonding not captured in gas-phase calculations . Hybrid approaches combining DFT with molecular dynamics (MD) simulations improve accuracy for solution-phase behavior .
Q. What strategies address contradictions in reported biological activities of structurally similar pyrazole derivatives?
Methodological approaches include:
- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., phenylethyl vs. fluorophenyl groups) to isolate pharmacophores .
- In vitro assays under standardized conditions : Use of enzyme inhibition assays (e.g., COX-2 or kinase targets) with controlled pH, temperature, and cofactors .
- Meta-analysis of literature data : Statistical evaluation of IC50 values across studies to identify outliers or confounding variables (e.g., solvent effects) .
Q. How can reaction path search methods accelerate the design of novel pyrazole-4-carboxylic acid analogs?
Quantum chemical reaction path searches (e.g., via Gaussian or ORCA software) predict transition states and intermediates, enabling rational design of synthetic routes. For example, Suzuki-Miyaura coupling reactions for aryl-substituted pyrazoles can be optimized using computed activation energies and steric maps . High-throughput experimentation (HTE) platforms validate computational predictions, reducing trial-and-error cycles by >50% .
Methodological Considerations
Q. What analytical workflows ensure reproducibility in crystallographic studies of pyrazole derivatives?
- Single-crystal selection : Use polarized light microscopy to identify defect-free crystals.
- Data collection : Employ synchrotron radiation for high-resolution datasets (R factor < 0.05) .
- Refinement : Software suites like SHELXL or Olex2 refine hydrogen-bonding networks and thermal displacement parameters .
Q. How do substituents on the pyrazole ring influence physicochemical stability?
Electron-withdrawing groups (e.g., -CF3) enhance thermal stability but reduce solubility. Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC monitoring quantify degradation pathways (e.g., decarboxylation or hydrolysis) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the biological activity of 5-amino-pyrazole derivatives?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., fluorescence vs. radiometric).
- Stereochemical impurities : Chiral centers in substituents (e.g., 2-phenylethyl vs. 4-fluorophenyl) may alter binding affinities .
- Solvent effects : DMSO concentrations >1% can denature proteins, skewing IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
